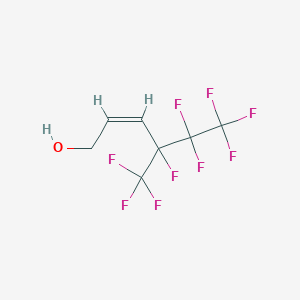
2-(Phenylethynyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is a phenol derivative where a phenylethynyl group is attached to the second position of the phenol ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Phenylethynyl)phenol involves the reaction of 2-iodophenol with phenylacetylene in the presence of copper iodide and bis(triphenylphosphine)palladium dichloride as catalysts. The reaction is carried out in toluene with diisopropylamine as a base. The mixture is stirred at room temperature for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions
2-(Phenylethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Substitution: The phenol ring is highly reactive towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound
科学研究应用
2-(Phenylethynyl)phenol has several applications in scientific research:
作用机制
The mechanism of action of 2-(Phenylethynyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit cholinesterase activity, which is crucial for neurotransmission. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound’s phenolic group can participate in redox reactions, contributing to its biological activity .
相似化合物的比较
2-(Phenylethynyl)phenol can be compared with other phenol derivatives, such as:
4-(2-Phenylethynyl)phenol: Similar structure but with the phenylethynyl group attached to the fourth position.
2-Phenylethynylphenol: Another isomer with slight variations in the position of the phenylethynyl group
Uniqueness
The position of the phenylethynyl group can significantly affect the compound’s chemical behavior and interaction with biological targets .
属性
CAS 编号 |
92151-73-0 |
|---|---|
分子式 |
C14H10O |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H |
InChI 键 |
PIOMIFUUXIDECW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
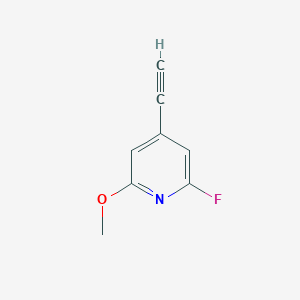
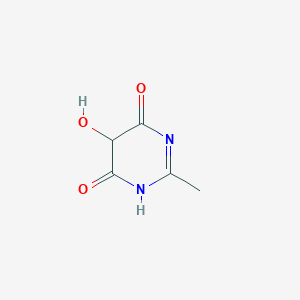

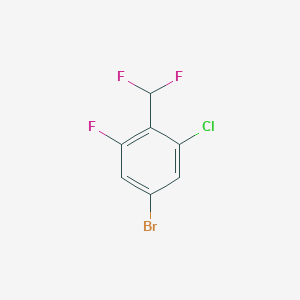

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)
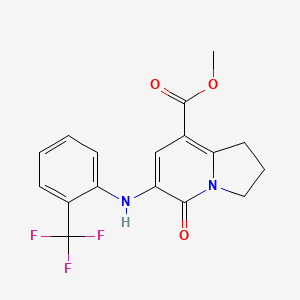
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
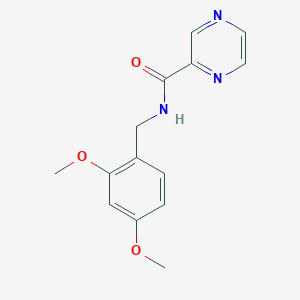
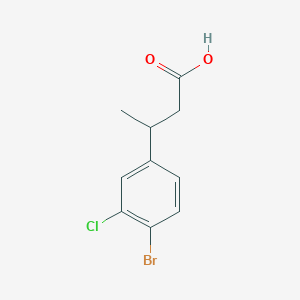
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
